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molecular formula C9H17NO3 B147087 Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 134676-36-1

Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B147087
M. Wt: 187.24 g/mol
InChI Key: FBTJXGHOIORLFL-UHFFFAOYSA-N
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Patent
US05340802

Procedure details

To a suspension of dried, powdered 4 A molecular sieves (18 g) and PDC (45 mg, 120 mmol) in 150 mL CH2Cl2 was added a solution of 2-(BOC-amino)ethanol (4.83 g, 30 mmol) in CH2Cl2. The mixture was allowed to stir at ambient temperature for 1.5 hour, then diluted with ether (200 mL) and filtered through a silica gel pad, rinsing throughly with ether. The filtrate was concentrated to afford a clear pale yellow oil (3.46 g, 72%). The aldehyde was used immediately for the next reaction without purification. To a cooled solution of the freshly prepared BOC-Glycinal (410 mg, 2.6 mmol) in 8 mL THF was slowly added 1.0M vinyl magnesium bromide in THF (18 mL) via syringe. The reaction mixture was allowed to stir for 1 hour with warming to -10° C. The reaction was quenched with saturated aqueous ammonium chloride (20 mL) and was extracted with chloroform (×4). The extracts were dried and concentrated. The crude oil was purified by flash chromatography on silica gel, eluting with EtOAc/hexane (1/5~1/1, v/v) to give the title compound as a clear pale yellow oil (380 mg, 78% yield). MS(DCI) m/e 205(M+NH4)+. 1H NMR(CDCl3, 300 MHZ) δ1.45 (s, 9H), 2.54 (br s, 1H), 3.10 (dt, 1H), 3.30-3.43 (m, 1H), 4.24 (br s, 1H), 4.92 (br s, 1 H), 5.21 (d, 1H), 5.35 (d, 1H), 5.86 (ddd, 1H). Anal calc for C9H17NO3 : C, 57.72; H, 9.17; N, 7.48. Found: C, 57.85; H, 9.19; N, 7.42.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH:10]=[O:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH:12]([Mg]Br)=[CH2:13]>C1COCC1>[C:1]([NH:8][CH2:9][CH:10]([OH:11])[CH:12]=[CH2:13])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2]

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
410 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride (20 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (×4)
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1/5~1/1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCC(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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